

5-Methylisoxazole-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxylic acid

Cat. No.: B583158

[Get Quote](#)

An In-depth Overview of the Discovery, Synthesis, and Chemical Profile for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Methylisoxazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its structural features, comprising an isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position, make it a versatile building block for the development of novel therapeutic agents and other complex organic molecules.^[1] Early investigations into the isoxazole scaffold highlighted its potential in forming diverse heterocyclic systems due to its aromatic stability and electron-deficient nature.^[1] This guide provides a detailed exploration of the discovery, historical context, key synthesis protocols, and physicochemical properties of **5-Methylisoxazole-3-carboxylic acid**, tailored for a technical audience.

Historical Context and Discovery

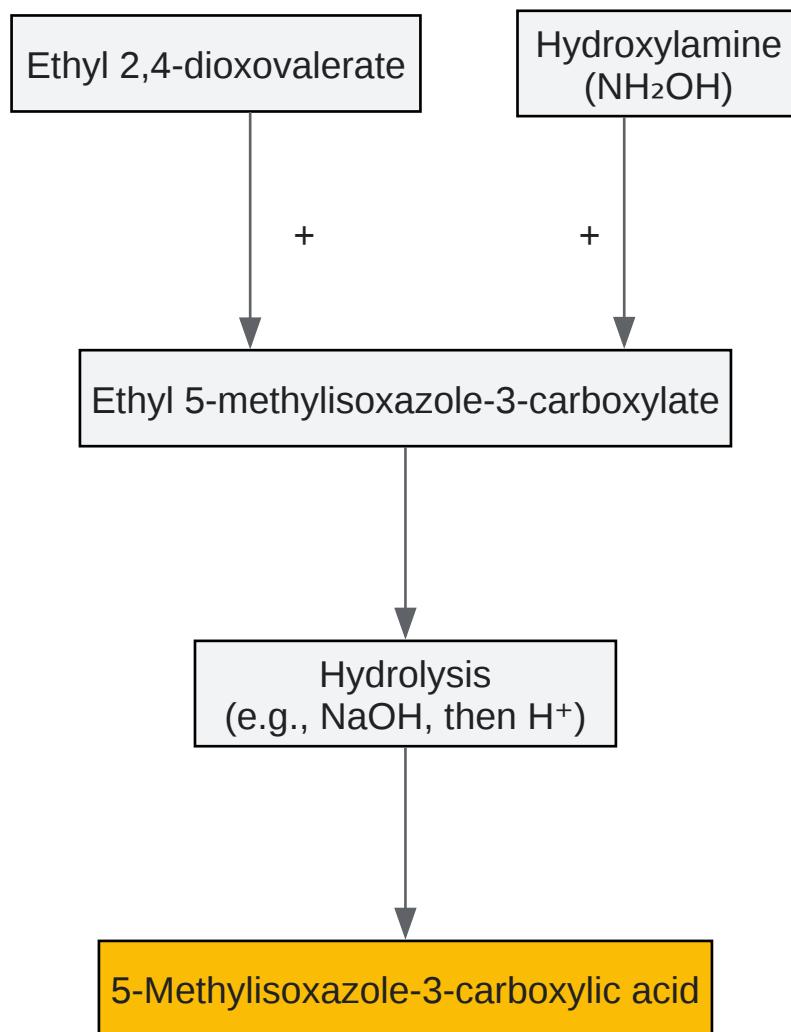
While the precise first synthesis of **5-Methylisoxazole-3-carboxylic acid** is not readily available in the reviewed literature, the broader history of isoxazole chemistry provides a backdrop for its emergence. The isoxazole ring system itself has been known for over a century, with early work focusing on its fundamental synthesis and reactivity. The historical significance of **5-Methylisoxazole-3-carboxylic acid** is closely linked to its application as a crucial intermediate in the synthesis of important pharmaceutical compounds, most notably the

immunosuppressive drug leflunomide.[\[1\]](#) Its utility has since expanded, with researchers exploring its role in the synthesis of various biologically active molecules, including Raf kinase inhibitors for cancer therapy.[\[1\]](#)

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **5-Methylisoxazole-3-carboxylic acid** is presented in the table below. It is important to note the variability in the reported melting points, which may be attributed to different polymorphic forms or measurement conditions.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ NO ₃	[1]
Molecular Weight	127.10 g/mol	[1]
CAS Number	3405-77-4	[2]
Appearance	White to pale yellow solid/powder	[3]
Melting Point	106-110 °C	[4]
168 °C	[5]	
172-174 °C		
180 °C	[6]	
Boiling Point (Predicted)	312.5±22.0 °C	
Density (Predicted)	1.348±0.06 g/cm ³	
¹ H NMR (DMSO-d ₆)	δ 2.3 (3H, s, CH ₃), 6.6 (1H, s, CH), 7.0 (1H, s, COOH)	
IR (KBr, cm ⁻¹)	3149 (O-H stretch), 1655.35 (C=O stretch)	

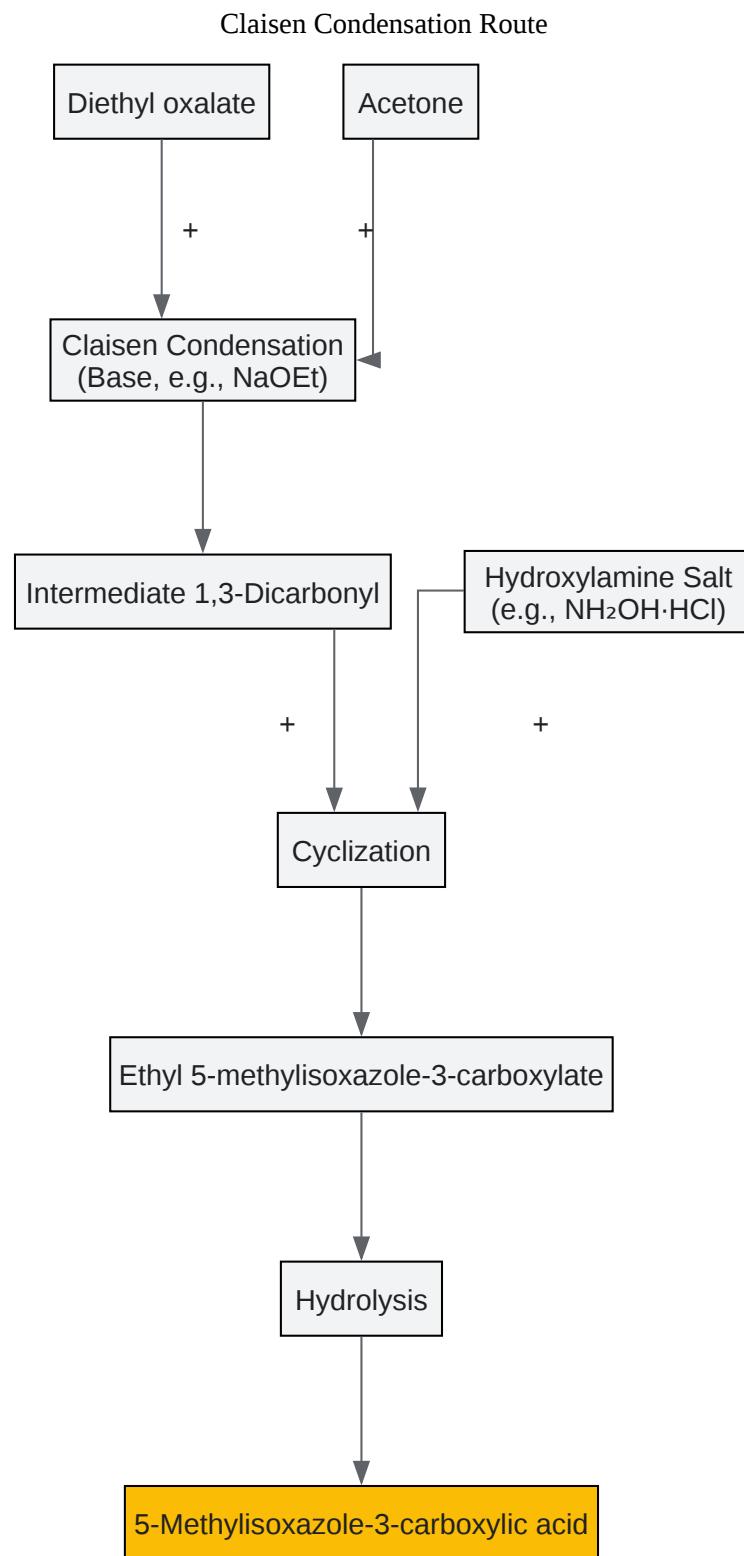

Key Synthetic Pathways

Several synthetic routes to **5-Methylisoxazole-3-carboxylic acid** have been developed, each with its own advantages. The most prominent methods involve the construction of the isoxazole ring from acyclic precursors.

Cyclization of a 1,3-Dicarbonyl Compound with Hydroxylamine

This is a classical and widely employed method for the synthesis of isoxazoles.^[1] It involves the reaction of a 1,3-dicarbonyl compound, in this case, a derivative of acetoacetic acid, with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring.

Synthesis via 1,3-Dicarbonyl Condensation



[Click to download full resolution via product page](#)

Caption: Synthesis of **5-Methylisoxazole-3-carboxylic acid** from a 1,3-dicarbonyl precursor.

Claisen Condensation followed by Cyclization

This two-step process begins with a Claisen condensation between diethyl oxalate and acetone to form an intermediate 1,3-dicarbonyl compound. This intermediate is then reacted with a hydroxylamine salt to yield the isoxazole ring, which is subsequently hydrolyzed to the carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis involving Claisen condensation and subsequent cyclization.

1,3-Dipolar Cycloaddition

A fundamental approach in heterocyclic chemistry, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne can be employed to construct the isoxazole ring.[\[1\]](#) This method offers a high degree of control over the regioselectivity of the reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis from Ethyl 2,4-Dioxovalerate and Hydroxylamine Hydrochloride

This procedure details the cyclization of a 1,3-dicarbonyl compound with hydroxylamine, followed by hydrolysis of the resulting ester.

Materials:

- Ethyl 2,4-dioxovalerate
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium bicarbonate (NaHCO_3)
- Ethanol
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)

Procedure:

- To a round-bottomed flask, add ethanol, followed by the sequential addition of sodium bicarbonate, hydroxylamine hydrochloride, and ethyl 2,4-dioxovalerate.
- Reflux the reaction mixture for 4 hours.
- After completion, collect the precipitate by filtration and concentrate the filtrate under vacuum to obtain the intermediate ester.

- Dissolve the ester in ethanol and slowly add a 10% sodium hydroxide solution.
- Stir the reaction mixture at room temperature overnight.
- Remove the solvent by evaporation under reduced pressure.
- Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.
- Purify the crude product by recrystallization from ethyl acetate to yield **5-methylisoxazole-3-carboxylic acid** as a white crystalline solid.

Protocol 2: Synthesis via Claisen Condensation of Diethyl Oxalate and Acetone

This protocol describes the formation of the isoxazole via a Claisen condensation followed by cyclization and hydrolysis.[\[7\]](#)

Step 1: Claisen Condensation

- Carefully add sodium metal to a stirred solution of ethanol at room temperature under a nitrogen atmosphere.
- Once all the sodium has dissolved, add a mixture of acetone and diethyl oxalate dropwise over a few minutes.
- Stir the resulting mixture for an additional hour.
- Cool the reaction mixture to 0°C and add a mixture of concentrated sulfuric acid and ice until the solution turns cloudy yellow.
- Extract the mixture with a suitable organic solvent (e.g., dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 1,3-dicarbonyl compound.

Step 2: Cyclization and Hydrolysis

- To a stirred solution of the intermediate from Step 1 in ethanol, add hydroxylamine hydrochloride.
- Heat the resulting mixture to reflux for 2 hours.
- Cool the reaction mixture to room temperature and quench with water and aqueous sodium bicarbonate.
- Extract the mixture with ethyl acetate and purify to obtain ethyl 5-methylisoxazole-3-carboxylate.
- Dissolve the ester in a suitable solvent (e.g., THF) and add an aqueous solution of a base (e.g., LiOH or NaOH).
- Heat the mixture to reflux for approximately 20-30 minutes.
- Cool the reaction mixture to room temperature and acidify with a saturated solution of a weak acid (e.g., citric acid) to a pH of approximately 3.
- Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain **5-methylisoxazole-3-carboxylic acid**.^[7]

Biological Activity and Applications

5-Methylisoxazole-3-carboxylic acid has demonstrated notable biological activities, including potential as an anti-inflammatory agent.^[1] Its structure allows for interaction with specific biological targets, making it a compound of interest for therapeutic applications in diseases related to inflammation and potentially cancer.^[1]

The primary application of this compound is as a versatile intermediate in organic synthesis.^[1] ^[3] It serves as a key building block in the pharmaceutical industry for the development of new drugs and in the agrochemical sector for the synthesis of advanced pesticides and herbicides.^[1]^[3]

Conclusion

5-Methylisoxazole-3-carboxylic acid is a fundamentally important heterocyclic compound with a rich history intertwined with the development of modern pharmaceuticals. The synthetic routes to this molecule are well-established and offer flexibility for various research and development applications. Its continued use as a key intermediate in the synthesis of a wide range of biologically active molecules underscores its enduring importance in the field of organic and medicinal chemistry. This guide provides a solid foundation for researchers and professionals working with this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 2. 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [5-Methylisoxazole-3-carboxylic Acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b583158#discovery-and-history-of-5-methylisoxazole-3-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com